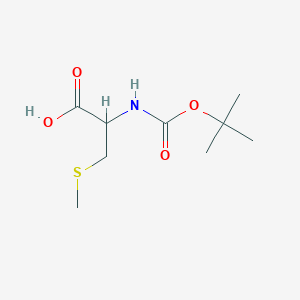

Boc-S-methyl-L-cysteine

Description

Boc-S-methyl-L-cysteine is a protected derivative of L-cysteine, where the amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the thiol moiety is substituted with a methyl group. This modification enhances stability during peptide synthesis, particularly in preventing unwanted disulfide bond formation. These compounds serve as intermediates in organic synthesis, enabling controlled deprotection and functionalization in peptide chains .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDQTEFRLDDJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-S-methyl-L-cysteine can be synthesized through the protection of the thiol group of L-cysteine with a Boc group. The typical synthetic route involves the reaction of L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Boc-S-methyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The Boc group can be removed under acidic conditions to reveal the free thiol group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Major Products:

Oxidation: Disulfides.

Reduction: Free thiols.

Substitution: Free thiol group after Boc removal.

Scientific Research Applications

Boc-S-methyl-L-cysteine has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a protected cysteine derivative.

Biology: Studied for its role in protein folding and stability.

Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the synthesis of complex molecules and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of Boc-S-methyl-L-cysteine involves the protection of the thiol group, which prevents unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the thiol group. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Boc-S-methyl-L-cysteine with structurally related Boc-protected S-substituted cysteine derivatives:

Note: this compound is inferred based on analogous structures; exact data may vary.

Stability and Reactivity

- Boc Group Stability: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), making it ideal for stepwise peptide assembly. In contrast, the carbobenzyloxy (CBZ) group in CBZ-S-phenyl-L-cysteine requires hydrogenolysis, limiting its compatibility with sulfur-containing residues .

- S-Substituent Effects : Smaller groups (e.g., methyl) offer minimal steric hindrance, facilitating efficient coupling in peptide chains. Bulkier substituents like trityl or benzyl enhance orthogonality but may reduce solubility in polar solvents .

Biological Activity

Boc-S-methyl-L-cysteine (Boc-S-MC) is a derivative of the amino acid cysteine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a methyl group on the sulfur atom. This compound has garnered attention in various fields due to its biological activities, particularly in relation to oxidative stress, inflammation, and metabolic processes. This article synthesizes current research findings and data regarding the biological activity of this compound.

- Chemical Formula : C₉H₁₇NO₄S

- Molecular Weight : 219.30 g/mol

- CAS Number : 7018744

Boc-S-MC exhibits several biological activities through various mechanisms:

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Cysteine Synthase Inhibition :

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

-

Inhibition of Cysteine Synthase :

In a study involving sicklepod seedlings, treatment with Boc-S-MC resulted in a significant reduction in cysteine synthase activity, which correlated with a decrease in plant growth due to pathogen interactions. The study highlighted the dual role of Boc-S-MC as both an inhibitor and a potential therapeutic agent against weed pathogens . -

Oxidative Stress Protection :

Another investigation demonstrated that Boc-S-MC effectively protects human alveolar epithelial cells from oxidative stress induced by inflammatory cytokines. The compound's ability to modulate cytokine levels suggests its potential use in treating respiratory diseases characterized by excessive inflammation . -

Metabolic Impact on Rats :

In animal models, Boc-S-MC was shown to mitigate the adverse effects of morphine on respiratory function without affecting its analgesic properties. This finding indicates its potential as an adjunct therapy for managing side effects associated with opioid use .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of Boc-S-methyl-L-cysteine in peptide chemistry?

Methodological Answer:

Synthesis optimization requires attention to protecting group compatibility, reaction kinetics, and purification efficiency. For this compound, the tert-butoxycarbonyl (Boc) group protects the amino moiety, while the S-methyl thioether stabilizes the cysteine residue. Key steps include:

- Reagent stoichiometry : Ensure molar ratios of Boc-anhydride and methylating agents (e.g., methyl iodide) are precise to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during alkylation .

- Purification : Employ reverse-phase HPLC with C18 columns, monitoring for byproducts like over-alkylated species or Boc-deprotected intermediates .

- Characterization : Validate purity via H/C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) and LC-MS for molecular ion confirmation .

Basic: How should researchers characterize the stability of this compound under varying experimental conditions?

Methodological Answer:

Stability studies must account for:

- pH sensitivity : Test aqueous solutions at pH 2–10, monitoring degradation via UV-Vis (e.g., absorbance at 220 nm for thioether bonds) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Oxidative resistance : Expose the compound to HO or atmospheric O, analyzing disulfide formation via Ellman’s assay or Raman spectroscopy .

Document conditions in a lab notebook with time-stamped data to ensure reproducibility .

Advanced: How can contradictory data on this compound’s reactivity in peptide coupling reactions be resolved?

Methodological Answer:

Contradictions often arise from:

- Side-chain interference : The S-methyl group may sterically hinder coupling. Compare coupling efficiencies using different reagents (e.g., HATU vs. DCC) and monitor via F NMR if fluorinated tags are used .

- Solvent effects : Test in low-dielectric solvents (e.g., dichloromethane) to reduce charge stabilization of intermediates .

- Statistical validation : Replicate experiments ≥3 times, applying ANOVA to identify outliers. Cross-reference with primary literature to contextualize findings .

Advanced: What computational methods are suitable for predicting this compound’s interactions in enzyme active sites?

Methodological Answer:

Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

- Docking : Use the this compound structure (PubChem CID) as a ligand, targeting cysteine proteases or thioredoxin-fold proteins. Validate docking poses with experimental IC values .

- MD simulations : Apply AMBER or GROMACS force fields to assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the Boc group and catalytic residues .

- QM/MM : For mechanistic insights, apply hybrid quantum mechanics/molecular mechanics to model transition states during bond cleavage .

Basic: What analytical techniques are essential for confirming this compound’s purity in complex mixtures?

Methodological Answer:

- Chromatography : Use HPLC with a diode-array detector (DAD) at 254 nm; compare retention times against synthetic standards .

- Spectroscopy : Analyze via FT-IR for characteristic Boc C=O stretches (~1680–1720 cm) and S-methyl C-S vibrations (~700 cm) .

- Mass spectrometry : Employ ESI-MS in positive ion mode to detect [M+H] and confirm isotopic patterns .

Advanced: How can researchers design ethical and reproducible in vivo studies using this compound derivatives?

Methodological Answer:

- Dose justification : Precompute LD via QSAR models or acute toxicity assays in model organisms (e.g., zebrafish) .

- Institutional review : Submit protocols to ethics committees, emphasizing 3R principles (Replacement, Reduction, Refinement) for animal studies .

- Data transparency : Publish raw HPLC/UPLC traces, NMR spectra, and statistical code in repositories like Zenodo to enhance reproducibility .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Methodological Answer:

- Process controls : Standardize reaction temperatures (±2°C) and stirring rates using automated reactors .

- Quality metrics : Define acceptance criteria (e.g., ≥95% purity via HPLC) and implement statistical process control (SPC) charts .

- Interlab validation : Share samples with collaborating labs for cross-verification using identical analytical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.